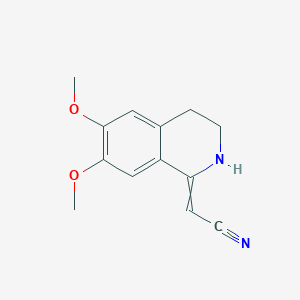
1-Cyanomethylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Cat. No. B8614580
M. Wt: 230.26 g/mol
InChI Key: KHZAKBHKVKPSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04163786
Procedure details


57.5 g. (0.25 moles) of 1-cyanomethylene-1,2,3,4-tetrahydro-6,7-dimethoxy-isoquinoline, 21.5 g. (0.255 moles) of sodium hydrocarbonate and 375 ml. of methanol are introduced into a 2 l. flask equipped with a stirrer, reflux condenser, thermometer and addition funnel. The mixture is heated to boiling with stirring, thereafter it is cooled to 60° C., and 40 g. (0.25 moles) of bromine are added dropwise to the solution within 20 minutes. During the addition carbon dioxide evolves and leaves the system. Thereafter the solution is boiled, and a solution of 40 g. (about 0.4 moles) of potassium rhodanide in 300 ml. of methanol is added. The separated precipitate temporarily dissolves, thereafter a loose, voluminous precipitate separates. The mixture is boiled for 1.5 hours, thereafter left to stand in a refrigerator overnight. The precipitate is filtered off, suspended in 500 ml. of water, and 20 ml. of 1 N sodium hydroxide solution are added to the suspension. The precipitate is filtered again, and washed with 3×100 ml. of water. 62.3 g. (86.8%) of 1-cyano-3-imino-3,4,5,6-tetrahydro-8,9-dimethoxy-1,3-thiazolo[4,3-a]isoquinoline are obtained; m.p.: 229°-230° C. (decomposition).
Quantity
0.25 mol
Type
reactant
Reaction Step One




Name
potassium rhodanide
Quantity
0.4 mol
Type
reactant
Reaction Step Five



Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH:3]=[C:4]1[C:13]2[C:8](=[CH:9][C:10]([O:16][CH3:17])=[C:11]([O:14][CH3:15])[CH:12]=2)[CH2:7][CH2:6][NH:5]1)#[N:2].C([O-])(O)=O.[Na+].BrBr.C(=O)=O.[C:28]([S-:30])#[N:29].[K+]>CO>[C:1]([C:3]1[S:30][C:28](=[NH:29])[N:5]2[CH2:6][CH2:7][C:8]3[C:13](=[CH:12][C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=3)[C:4]=12)#[N:2] |f:1.2,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.25 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=C1NCCC2=CC(=C(C=C12)OC)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0.255 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0.25 mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Five
|
Name
|
potassium rhodanide
|
|
Quantity
|
0.4 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[S-].[K+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flask equipped with a stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
thermometer and addition funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaves the system
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The separated precipitate temporarily dissolves
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to stand in a refrigerator overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate is filtered off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
of 1 N sodium hydroxide solution are added to the suspension
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate is filtered again
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 3×100 ml
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1SC(N2C1C1=CC(=C(C=C1CC2)OC)OC)=N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 86.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
